molecular formula C23H19N3O2 B14972764 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-phenylacetamide

2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-phenylacetamide

Cat. No.: B14972764
M. Wt: 369.4 g/mol
InChI Key: FBFNUDNTLSLHCT-UHFFFAOYSA-N
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Description

2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-phenylacetamide is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

The synthesis of 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-phenylacetamide typically involves the reaction of ethyl 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetate with aniline in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the brain. By binding to these receptors, it can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the enhancement of GABAergic transmission, which results in sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

Compared to other benzodiazepines, 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-phenylacetamide has a unique structure that may confer distinct pharmacological properties. Similar compounds include:

    Lorazepam: Known for its potent anxiolytic and sedative properties.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C23H19N3O2/c27-22(24-18-11-5-2-6-12-18)16-26-21-14-8-7-13-19(21)25-20(15-23(26)28)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,24,27)

InChI Key

FBFNUDNTLSLHCT-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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